N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline acetamide family, characterized by a fused triazoloquinoxaline core linked to an acetamide group substituted with a 4-ethylphenyl moiety. Its molecular formula is C₁₉H₁₇N₅O₂ (average mass: 367.38 g/mol).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-2-13-7-9-14(10-8-13)21-18(25)12-23-19(26)24-16-6-4-3-5-15(16)20-11-17(24)22-23/h3-11H,2,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJISMRVHNQJNPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the acetamide group: This step involves the reaction of the triazoloquinoxaline intermediate with an acylating agent such as acetic anhydride or acetyl chloride.
Substitution with the 4-ethylphenyl group: This can be done via a nucleophilic substitution reaction using 4-ethylphenylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the oxo group to a hydroxyl group.
Substitution: This can involve the replacement of the ethyl group or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing the triazoloquinoxaline moiety exhibit significant anticancer properties. N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
Case Study: Breast Cancer
A study demonstrated that this compound effectively reduced the viability of breast cancer cells (MCF-7) through mechanisms involving the activation of apoptotic pathways and inhibition of cell cycle progression. The compound's structure allows it to interact with specific molecular targets involved in cancer cell survival, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in research focusing on neurodegenerative diseases. Its ability to modulate neurotransmitter systems and exhibit antioxidant properties positions it as a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotection in Alzheimer's Disease
In vitro studies indicated that the compound could protect neuronal cells from oxidative stress-induced damage. By scavenging free radicals and inhibiting neuroinflammatory responses, it showed potential in mitigating the neurotoxic effects associated with Alzheimer's pathology .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity against various bacterial strains. The triazoloquinoxaline framework is known for its ability to disrupt microbial cell functions.
Case Study: Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and interfering with essential metabolic pathways .
Pharmacological Mechanisms
The pharmacological mechanisms underlying the actions of this compound include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism.
- Modulation of Receptor Activity : It acts on various neurotransmitter receptors, including NMDA receptors, which are critical in neuroprotection.
- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
| Compound Name | Molecular Formula | Substituents (R₁/R₂) | Molecular Weight (g/mol) | Notable Features |
|---|---|---|---|---|
| Target Compound: N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide | C₁₉H₁₇N₅O₂ | R₁ = 4-ethylphenyl | 367.38 | Moderate hydrophobicity |
| N-(3-Bromophenyl)-2-[4-(4-morpholinyl)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide | C₂₁H₁₉BrN₆O₃ | R₁ = 3-bromophenyl; R₂ = morpholinyl | 483.33 | Enhanced solubility via morpholine |
| N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | C₁₈H₁₄ClN₅O₂ | R₁ = 4-chlorophenyl; R₂ = methyl | 367.79 | Methyl group may sterically hinder binding |
| N-(4-Chlorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide | C₁₇H₁₂ClN₅O₂ | R₁ = 4-chlorophenyl; R₂ = H | 353.76 | Planar structure for DNA intercalation |
| Bis([1,2,4]triazolo)[4,3-a:3’,4’-c]quinoxaline-3-ylsulfanyl-N-(4-fluorophenyl)acetamide | C₂₃H₁₃FN₈O₂S | R₁ = 4-fluorophenyl; bis-triazolo core | 508.47 | Topo II inhibition, apoptosis induction |
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) increase molecular weight and may enhance binding to electrophilic targets. The 4-ethylphenyl group in the target compound balances hydrophobicity without excessive steric bulk.
- Core Modifications : Morpholinyl () improves solubility, while methyl () may reduce target affinity due to steric effects. The bis-triazolo core () enhances DNA intercalation and Topo II inhibition .
Cytotoxicity and Enzyme Inhibition:
- Bis-Triazoloquinoxaline Derivatives: The compound 2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide () demonstrated potent cytotoxicity against Caco-2 cells (IC₅₀ < 10 µM), inducing G2/M cell cycle arrest and apoptosis via Topo II inhibition. Its planar bis-triazolo core facilitates DNA intercalation .
- Chlorophenyl Derivatives: –6 compounds lack direct activity data but share structural motifs with known Topo II inhibitors. The absence of a methyl group () likely improves binding compared to .
Target Compound Inference**:
The 4-ethylphenyl group in the target compound may confer metabolic stability over chlorophenyl analogs, as ethyl groups resist oxidative metabolism better than halogens.
Biological Activity
N-(4-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound that belongs to the class of triazoloquinoxaline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and relevant research findings.
Structural Overview
The compound's chemical structure is characterized by the following:
- Molecular Formula : C19H17N5O2
- Molecular Weight : 347.4 g/mol
- CAS Number : 1031559-17-7
This structure features a triazoloquinoxaline core that is known for its potential in medicinal chemistry.
Pharmacological Properties
Research indicates that compounds derived from the triazoloquinoxaline scaffold exhibit a wide range of biological activities. These include:
- Anticancer Activity : Studies have shown that derivatives of triazoloquinoxaline can act as potent anticancer agents. For instance, Ezzat et al. reported that certain derivatives demonstrated low-micromolar-range cytotoxic activities against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma) cells .
- Antimicrobial Activity : The triazoloquinoxaline derivatives have been evaluated for their antibacterial and antifungal properties. For example, some compounds showed significant activity against Staphylococcus aureus and Candida albicans .
- Anticonvulsant Properties : Research has indicated that certain triazoloquinoxaline derivatives possess anticonvulsant activity, making them potential candidates for treating epilepsy .
Synthesis of this compound
The synthesis of this compound typically involves several key steps:
- Formation of the Triazoloquinoxaline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Ethylphenyl Group : The ethylphenyl moiety is introduced via substitution reactions.
- Acetylation : The final step involves acetylating the intermediate to yield the desired product.
These synthetic routes have been optimized to enhance yield and purity while allowing for further functionalization of the core structure .
Anticancer Activity
A notable study by El-Adl et al. explored various derivatives of triazoloquinoxalines for their anti-proliferative effects against multiple cancer cell lines. The findings indicated that specific derivatives acted as effective DNA intercalators and topoisomerase II inhibitors, leading to significant reductions in cell viability in vitro .
Antimicrobial Evaluation
In a comparative study assessing antimicrobial efficacy, several triazoloquinoxaline derivatives were tested against a panel of bacterial strains. The results indicated that certain compounds exhibited superior activity compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Summary Table of Biological Activities
Q & A
Q. Optimization Tips :
- Use HPLC to monitor reaction progress and ensure purity (>95%) .
- Control temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility) to minimize side products .
Basic: What analytical techniques are essential for characterizing this compound’s structural integrity and purity?
Critical techniques include:
- NMR Spectroscopy : Confirms substituent positions (e.g., ethyl group at C4 of phenyl) and triazole-quinoxaline fusion .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₂H₂₃N₅O₂) .
- HPLC : Quantifies purity (>95%) and detects trace impurities .
Advanced: How does the compound’s substitution pattern (e.g., 4-ethylphenyl vs. fluorophenyl) influence its biological activity?
Comparative studies suggest:
- 4-Ethylphenyl : Enhances lipophilicity, improving membrane permeability in cancer cell lines .
- Fluorophenyl Derivatives : Increase metabolic stability and COX-2 inhibition (e.g., 75% inhibition in quinoxaline A vs. TBD for fluorophenyl analogs) .
Table 1 : Bioactivity Comparison
| Substituent | IC₅₀ (Cancer Cells) | COX-2 Inhibition (%) |
|---|---|---|
| 4-Ethylphenyl | 12 μM (HeLa) | Not reported |
| 3-Fluorophenyl | 8 μM (HeLa) | 75% (Quinoxaline A) |
| Data from in vitro assays . |
Advanced: What mechanisms underlie its reported anti-tumor activity, and how do conflicting data on apoptosis induction inform experimental design?
The compound inhibits topoisomerase II (TopoII), inducing DNA damage and G2/M cell cycle arrest. Conflicting apoptosis data may arise from:
Q. Methodological Recommendations :
- Include positive controls (e.g., etoposide for TopoII inhibition).
- Use flow cytometry to quantify cell cycle phases and apoptosis .
Advanced: How can researchers resolve contradictions in reported enzymatic inhibition data (e.g., COX vs. kinase targets)?
Contradictions may stem from:
Q. Validation Steps :
- Perform competitive binding assays with known inhibitors.
- Cross-validate using siRNA knockdown of target enzymes .
Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?
- Continuous Flow Reactors : Improve heat transfer and reduce side reactions during cyclization .
- Recrystallization : Use ethanol/water mixtures (7:3 v/v) to achieve >98% purity .
- Catalyst Screening : Pd(OAc)₂ increases coupling efficiency (yield: 85% vs. 60% with PdCl₂) .
Advanced: How does the compound compare to similar triazoloquinoxaline derivatives in antimicrobial assays?
Table 2 : Antimicrobial Activity (Zone of Inhibition, mm)
| Compound | S. aureus | E. coli |
|---|---|---|
| 4-Ethylphenyl derivative | 18 | 12 |
| 4-Methoxyphenyl analog | 20 | 15 |
| Penicillin (Control) | 25 | 22 |
| Data from disk diffusion assays . | ||
| The 4-methoxyphenyl analog shows enhanced Gram-negative activity due to improved membrane penetration . |
Advanced: What in silico tools predict the compound’s ADMET properties, and how do they align with experimental data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
